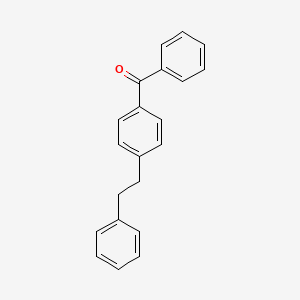

4-(2-Phenylethyl)benzophenone

Übersicht

Beschreibung

4-(2-Phenylethyl)benzophenone is a chemical compound that is related to the family of benzophenones. It is characterized by a benzophenone core structure with a phenylethyl substituent. Benzophenones are known for their utility in various chemical applications, including material science and organic synthesis. They often serve as photoinitiators, UV stabilizers, and intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using Ni(0) catalytic coupling, which is a method that could potentially be adapted for the synthesis of 4-(2-Phenylethyl)benzophenone . The synthesis of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, involves oxidation reactions, indicating that functionalized benzophenones can be obtained through oxidative routes . Additionally, the Wittig-Horner reaction has been employed to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene, demonstrating the versatility of phosphorus ylide chemistry in the modification of the benzophenone core .

Molecular Structure Analysis

Benzophenone derivatives often exhibit planar molecular structures, as seen in the case of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis . The conformational stability of these molecules is crucial for their physical properties and reactivity. For example, 4-hydroxy-2,5-dimethylphenyl-benzophenone has been studied for its conformational stability, revealing multiple barrier heights due to dihedral and hydroxyl rotations . These findings suggest that the molecular structure of 4-(2-Phenylethyl)benzophenone would also be important in determining its chemical behavior.

Chemical Reactions Analysis

Benzophenone and its derivatives participate in a variety of chemical reactions. Photochemical reactions, such as the reaction of enamino ketones with benzophenone, can lead to products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one or oxetane derivatives . Solid-state photocycloaddition reactions have also been observed, resulting in high site- and regioselectivity . These studies indicate that 4-(2-Phenylethyl)benzophenone could potentially undergo similar photochemical and cycloaddition reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the planarity and packing of molecules affect their physicochemical properties, as evidenced by cyclic voltammetry (CV) and UV-vis spectra studies . The fluorescence properties of benzophenone derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission (AIE) characteristics . These properties are essential for applications in material science and could be relevant for the study of 4-(2-Phenylethyl)benzophenone.

Wissenschaftliche Forschungsanwendungen

Sensor Development for Benzophenone Detection

Benzophenone, a photoinitiator in UV-cured inks on food packaging, can migrate into foodstuffs. A study developed an amperometric sensor for detecting benzophenone in food packaging, using molecularly imprinted polymer (MIP) technology. This sensor showed high recognition ability and was successfully applied to real samples, demonstrating its potential for monitoring benzophenone migration in food packaging (Li et al., 2012).

Adsorption Resins for Water Treatment

A research focusing on the removal of benzophenone-4 from water developed novel tertiary amine-functionalized crosslinking polymeric resins. These resins demonstrated a high adsorption capacity for benzophenone-4, outperforming several commercial adsorbents. This study highlights an environmentally-friendly approach to water purification and the effective removal of harmful substances (Zhou et al., 2018).

Photochemistry in Biological Chemistry

Benzophenone and its derivatives have significant applications in bioorganic chemistry and material science. A study reviewed the photochemical properties of benzophenone photophores, which are used for light-directed covalent attachment processes in various fields including proteome profiling, bioconjugation, and surface grafting. This review underscores the versatile applications of benzophenone derivatives in scientific research (Dormán et al., 2016).

Synthesis and Conformational Analysis

Research on the synthesis and conformation of R-(+)-2-(α-phenylethyl)benzophenone provided insights into the molecular structure and properties of chiral benzophenone models. This study contributed to a better understanding of the conformational behavior of benzophenone derivatives, which is important for their application in various chemical processes (AkoMasayuki & TakenakaShunsuke, 1979).

Applications in Magnetic Materials

A study explored the use of benzophenone derivatives in the development of laminar hybrid materials with magnetic properties. These materials exhibited single-chain magnet behavior, demonstrating the potential of benzophenone-based compounds in the field of material science and magnetic applications (Hu et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylethyl)benzophenone | |

CAS RN |

91036-10-1 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.